molecular formula C11H13ClO B2880590 (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL CAS No. 1662689-01-1

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL

Cat. No.: B2880590
CAS No.: 1662689-01-1
M. Wt: 196.67
InChI Key: ARYRPLFQFILOCQ-WDEREUQCSA-N
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Description

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL is a chiral compound with a cyclopentane ring substituted with a 4-chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-chlorobenzaldehyde.

    Aldol Condensation: Cyclopentanone undergoes aldol condensation with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding cyclopentane derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: 2-(4-Chlorophenyl)cyclopentanone.

    Reduction: 2-(4-Chlorophenyl)cyclopentane.

    Substitution: 2-(4-Aminophenyl)cyclopentan-1-OL.

Scientific Research Applications

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the effects of chiral compounds on biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(4-Chlorophenyl)cyclopentane: Lacks the hydroxyl group, making it less polar.

    2-(4-Chlorophenyl)cyclopentanone: Contains a ketone group instead of a hydroxyl group.

    2-(4-Aminophenyl)cyclopentan-1-OL: Has an amino group instead of a chlorine atom on the phenyl ring.

Uniqueness

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a chlorophenyl group. This combination of functional groups and chirality makes it a valuable compound for various applications in research and industry.

Biological Activity

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL is a chiral organic compound notable for its potential biological activities. The structure features a cyclopentanol ring substituted with a 4-chlorophenyl group, which influences its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C12H15ClOC_{12}H_{15}ClO, with a molecular weight of approximately 220.7 g/mol. The stereochemistry at the 1 and 2 positions of the cyclopentane ring is crucial for its biological activity. The presence of the chlorophenyl moiety enhances its interaction with biological targets.

Antidepressant Effects

Research indicates that compounds with similar structures to this compound exhibit antidepressant properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the cyclopentane ring can lead to increased serotonin reuptake inhibition, which is a common mechanism for antidepressants.

Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have evaluated its efficacy against breast cancer (MCF-7), colorectal cancer (HCT-116), and prostate cancer (PC-3) cell lines. A comparative analysis revealed that derivatives of similar compounds exhibit IC50 values indicating significant antiproliferative effects:

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)PC-3 IC50 (µM)
This compound60.6 ± 0.4557.01 ± 0.6125.23 ± 0.40
Doxorubicin40.0 ± 3.920.5 ± 2.16.8 ± 1.2

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The chlorophenyl group is known to enhance the antimicrobial properties of compounds. Studies suggest that this compound exhibits activity against various bacterial strains, potentially through inhibition of bacterial enzymes or interference with cell membrane integrity.

The biological activity of this compound is attributed to several mechanisms:

  • Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit serotonin transporters, increasing serotonin levels in synaptic clefts.
  • Cytotoxicity Induction : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
  • Enzyme Inhibition : Its structural features allow it to bind effectively to enzymes involved in bacterial metabolism, disrupting their function.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Antidepressant Efficacy : A study involving animal models demonstrated that administration of this compound resulted in reduced depressive-like behaviors compared to control groups.
  • Cytotoxicity Assessment : In vitro assays confirmed that the compound effectively reduced cell viability in MCF-7 cells by over 50% at concentrations lower than those required for doxorubicin, indicating a promising alternative for cancer therapy.
  • Antimicrobial Testing : Clinical isolates of Staphylococcus aureus showed susceptibility to the compound in disk diffusion assays, suggesting its potential as an antimicrobial agent.

Properties

IUPAC Name

(1R,2S)-2-(4-chlorophenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYRPLFQFILOCQ-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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